2-Benzyl-5-chloro-6-iodoisoindolin-1-one
Overview
Description
2-Benzyl-5-chloro-6-iodoisoindolin-1-one is a chemical compound with the molecular formula C15H11ClINO It is a derivative of isoindolinone, characterized by the presence of benzyl, chloro, and iodo substituents on the isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-chloro-6-iodoisoindolin-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the isoindolinone core, followed by the introduction of the benzyl, chloro, and iodo substituents through specific reactions such as halogenation and alkylation. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-chloro-6-iodoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-Benzyl-5-chloro-6-iodoisoindolin-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-chloro-6-iodoisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the function of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-5-chloroisoindolin-1-one: Lacks the iodo substituent.
2-Benzyl-6-iodoisoindolin-1-one: Lacks the chloro substituent.
5-Chloro-6-iodoisoindolin-1-one: Lacks the benzyl substituent.
Uniqueness
2-Benzyl-5-chloro-6-iodoisoindolin-1-one is unique due to the presence of all three substituents (benzyl, chloro, and iodo) on the isoindolinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-benzyl-5-chloro-6-iodo-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO/c16-13-6-11-9-18(8-10-4-2-1-3-5-10)15(19)12(11)7-14(13)17/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXECCAPQGCUHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1CC3=CC=CC=C3)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743533 | |
Record name | 2-Benzyl-5-chloro-6-iodo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262415-84-8 | |
Record name | 2-Benzyl-5-chloro-6-iodo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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